molecular formula C18H27NO3 B14385786 Propan-2-yl 4-[(5-phenylpentanoyl)amino]butanoate CAS No. 90068-85-2

Propan-2-yl 4-[(5-phenylpentanoyl)amino]butanoate

Cat. No.: B14385786
CAS No.: 90068-85-2
M. Wt: 305.4 g/mol
InChI Key: IELKZJFDUVDFNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 4-[(5-phenylpentanoyl)amino]butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a propan-2-yl group, a phenylpentanoyl group, and a butanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-[(5-phenylpentanoyl)amino]butanoate typically involves the esterification of 4-[(5-phenylpentanoyl)amino]butanoic acid with propan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-[(5-phenylpentanoyl)amino]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are the substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl 4-[(5-phenylpentanoyl)amino]butanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-[(5-phenylpentanoyl)amino]butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid and alcohol, which can then interact with enzymes and receptors in biological systems. The phenylpentanoyl group may also play a role in modulating the compound’s activity by interacting with hydrophobic regions of proteins and membranes.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 4-aminobutanoate: Similar structure but lacks the phenylpentanoyl group.

    Phenylpentanoic acid: Contains the phenylpentanoyl group but lacks the ester functionality.

    Butanoic acid esters: Various esters of butanoic acid with different alkyl groups.

Uniqueness

Propan-2-yl 4-[(5-phenylpentanoyl)amino]butanoate is unique due to the combination of its ester, phenylpentanoyl, and butanoate groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. The presence of the phenylpentanoyl group, in particular, enhances its hydrophobic interactions and potential biological activity.

Properties

CAS No.

90068-85-2

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

IUPAC Name

propan-2-yl 4-(5-phenylpentanoylamino)butanoate

InChI

InChI=1S/C18H27NO3/c1-15(2)22-18(21)13-8-14-19-17(20)12-7-6-11-16-9-4-3-5-10-16/h3-5,9-10,15H,6-8,11-14H2,1-2H3,(H,19,20)

InChI Key

IELKZJFDUVDFNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCCNC(=O)CCCCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.